molecular formula C9H9FN2O3S B7786560 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol

3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol

Cat. No.: B7786560
M. Wt: 244.24 g/mol
InChI Key: BHJZOMXYVPCLJQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol is an organic compound with the molecular formula C9H9FN2O3S It is characterized by the presence of a fluorine atom, a nitro group, and a methylsulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol typically involves multi-step organic reactions. One common method includes the nitration of a fluorophenol derivative followed by the introduction of a methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the nitroethenyl group via a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The fluorine atom and methylsulfanyl group can influence the compound’s lipophilicity and bioavailability, enhancing its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-bromophenol: Similar structure but with a bromine atom instead of a nitroethenyl group.

    4-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a nitroethenyl group.

    m-fluorophenol: Lacks the nitroethenyl and methylsulfanyl groups.

Uniqueness

3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol is unique due to the presence of both a nitroethenyl group and a methylsulfanyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-[[(E)-1-methylsulfanyl-2-nitroethenyl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3S/c1-16-9(5-12(14)15)11-8-3-2-6(13)4-7(8)10/h2-5,11,13H,1H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJZOMXYVPCLJQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C/[N+](=O)[O-])/NC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.